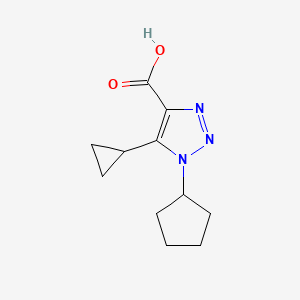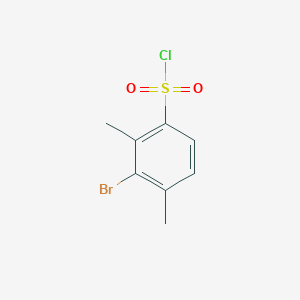
6-Aminononanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminononanoicacidhydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is a derivative of nonanoic acid, featuring an amino group at the sixth carbon position and a hydrochloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminononanoicacidhydrochloride typically involves the following steps:
Starting Material: The process begins with nonanoic acid.
Amination: The nonanoic acid undergoes amination at the sixth carbon position to introduce the amino group.
Hydrochloride Formation: The resulting 6-aminononanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Aminononanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6-Aminononanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-Aminononanoicacidhydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
6-Aminonicotinamide: Another amino derivative with different biological activities.
6-Aminopenicillanic Acid: Used in the synthesis of penicillin antibiotics.
6-Aminocaproic Acid: Known for its role in inhibiting fibrinolysis.
Uniqueness: 6-Aminononanoicacidhydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its applications in diverse fields highlight its versatility compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H20ClNO2 |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
6-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-5-8(10)6-3-4-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
InChI-Schlüssel |
HJKNTSJNHYGZPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)

![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)



